molecular formula C18H23NO2 B1208311 1-(2-Ethyl-3-benzofuranyl)-3-(1-piperidinyl)-1-propanone

1-(2-Ethyl-3-benzofuranyl)-3-(1-piperidinyl)-1-propanone

Cat. No. B1208311
M. Wt: 285.4 g/mol
InChI Key: RWTINHUYFIZICV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-ethyl-3-benzofuranyl)-3-(1-piperidinyl)-1-propanone is a member of benzofurans.

Scientific Research Applications

Chemical Properties and Structural Analysis

The compound has been studied for its chemical properties and structure. For instance, in one study, the molecular structure of related compounds demonstrated specific dihedral angles between benzene and pyridine rings, indicating structured molecular arrangements. The water molecules in these compounds are involved in the formation of hydrogen bonds, influencing the compound's structural integrity and reactivity (Liu et al., 2012).

Synthesis and Reactivity

The compound has been a focal point in synthetic chemistry. Researchers have developed methods for the facile synthesis of related compounds, highlighting their potential utility in creating polyfunctional pyrazolyl-substituted and pyrazolofused pyridines (Latif et al., 2003). Additionally, photoinduced direct oxidative annulation methods have been used to synthesize highly functionalized polyheterocyclic derivatives, indicating the compound's versatility in chemical synthesis (Zhang et al., 2017).

Biological Activities

The compound and its derivatives have been evaluated for biological activities. For example, novel hexahydroquinoline derivatives containing a benzofuran moiety were synthesized and showed promising inhibitory effects against human hepatocellular carcinoma cell lines (El-Deen et al., 2016). This indicates the potential medicinal applications of these compounds in cancer therapy.

Material Science and Polymer Research

The compound has also been explored in the field of material science, particularly in the synthesis of novel copolymers. Studies have described the preparation of electrophilic trisubstituted ethylenes and their copolymerization with styrene, showcasing the compound's applicability in creating materials with tailored properties (Kharas et al., 2013).

properties

Product Name

1-(2-Ethyl-3-benzofuranyl)-3-(1-piperidinyl)-1-propanone

Molecular Formula

C18H23NO2

Molecular Weight

285.4 g/mol

IUPAC Name

1-(2-ethyl-1-benzofuran-3-yl)-3-piperidin-1-ylpropan-1-one

InChI

InChI=1S/C18H23NO2/c1-2-16-18(14-8-4-5-9-17(14)21-16)15(20)10-13-19-11-6-3-7-12-19/h4-5,8-9H,2-3,6-7,10-13H2,1H3

InChI Key

RWTINHUYFIZICV-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=CC=CC=C2O1)C(=O)CCN3CCCCC3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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